BenchChemオンラインストアへようこそ!

1-(2,3-Dihydro-1-benzofuran-7-yl)piperazine

Medicinal chemistry 5-HT₁A receptor Conformational analysis

1-(2,3-Dihydro-1-benzofuran-7-yl)piperazine (CAS 98205-73-3) is an N1-arylpiperazine derivative characterized by a 2,3-dihydrobenzofuran (coumaran) bicyclic system directly linked at the 7-position to an unsubstituted piperazine ring. With a molecular formula of C₁₂H₁₆N₂O, a molecular weight of 204.27 g/mol, a computed LogP of approximately 1.42, and a polar surface area of 24.5 Ų , this compound serves as a versatile synthetic intermediate and a core scaffold for generating libraries of N4-substituted analogs targeting central nervous system (CNS) and peripheral receptors.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 98205-73-3
Cat. No. B3362378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydro-1-benzofuran-7-yl)piperazine
CAS98205-73-3
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1COC2=C1C=CC=C2N3CCNCC3
InChIInChI=1S/C12H16N2O/c1-2-10-4-9-15-12(10)11(3-1)14-7-5-13-6-8-14/h1-3,13H,4-9H2
InChIKeyLYYMQFBSALARPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,3-Dihydro-1-benzofuran-7-yl)piperazine (CAS 98205-73-3): Procurement-Relevant Structural and Pharmacological Baseline


1-(2,3-Dihydro-1-benzofuran-7-yl)piperazine (CAS 98205-73-3) is an N1-arylpiperazine derivative characterized by a 2,3-dihydrobenzofuran (coumaran) bicyclic system directly linked at the 7-position to an unsubstituted piperazine ring. With a molecular formula of C₁₂H₁₆N₂O, a molecular weight of 204.27 g/mol, a computed LogP of approximately 1.42, and a polar surface area of 24.5 Ų [1], this compound serves as a versatile synthetic intermediate and a core scaffold for generating libraries of N4-substituted analogs targeting central nervous system (CNS) and peripheral receptors. The saturated dihydrofuran ring distinguishes it from its fully aromatic benzofuran counterpart and confers unique conformational flexibility and electronic properties that influence both receptor recognition and downstream derivatization chemistry [2].

Why 1-(2,3-Dihydro-1-benzofuran-7-yl)piperazine Cannot Be Interchanged with In-Class Arylpiperazine Analogs


Within the arylpiperazine class, even subtle modifications to the N1-heterobicyclic substituent produce substantial differences in receptor affinity, functional selectivity, and physicochemical properties. The target compound bears a saturated 2,3-dihydrobenzofuran ring at the 7-position, which is isomeric but functionally distinct from the more common benzofuran-7-yl, benzodioxin-5-yl, or benzodioxepin-6-yl variants employed in published 5-HT₁A antagonist series [1]. This saturation alters the electron density of the aromatic ring, modifies the dihedral angle between the bicyclic system and the piperazine ring, and shifts the compound's lipophilicity and metabolic susceptibility [2]. Consequently, receptor binding affinities, selectivity windows against off-targets such as α₁-adrenergic and dopamine D₂ receptors, and pharmacokinetic profiles cannot be extrapolated from one heterobicyclic arylpiperazine to another without experimental verification [3]. For procurement decisions, substituting the target compound with a superficially similar analog risks compromising the validity of structure-activity relationship (SAR) studies, lead optimization campaigns, or pharmacological probe experiments.

Quantitative Differentiation Evidence for 1-(2,3-Dihydro-1-benzofuran-7-yl)piperazine Against Key Comparators


Saturated vs. Unsaturated Benzofuran Ring: Conformational and Electronic Consequences for Receptor Recognition

The target compound's 2,3-dihydrobenzofuran ring introduces sp³ hybridization at positions 2 and 3, in contrast to the fully sp²-hybridized benzofuran ring in the comparator 1-(benzofuran-7-yl)piperazine (CAS 98224-26-1). Published conformational analysis and SAR modeling of N1-arylpiperazines binding to the 5-HT₁A receptor indicates that the arylpiperazine moiety adopts a nearly coplanar conformation within the binding pocket, with the aromatic portion engaging in π-π interactions with Trp161 and Phe362 [1]. The saturated dihydrofuran ring alters the planarity and electron distribution of the bicyclic system, which modulates both the pKa of the piperazine basic nitrogen and the geometry of the ligand-receptor complex. Kuipers et al. demonstrated that substitutions altering the planarity of the benzofuran system can shift 5-HT₁A affinity through steric interactions with helix V backbone atoms; specifically, bulky substitutions at the 3- and 4-positions of the benzofuran analogue (compound 14) were detrimental to affinity due to steric hindrance [1]. The saturated ring in the target compound pre-organizes a different conformational ensemble than the planar benzofuran, which may translate into altered receptor subtype selectivity when the scaffold is N4-substituted.

Medicinal chemistry 5-HT₁A receptor Conformational analysis Structure-activity relationship

Dihydrobenzofuran-7-yl as a Privileged Scaffold for Histamine H₃ Receptor (H₃R) Antagonist Development — The LINS01 Series

The dihydrobenzofuranyl-piperazine core is the defining structural feature of the LINS01 compound series, which has been systematically explored as human histamine H₃ and H₄ receptor ligands [1]. In a 2021 study, Corrêa et al. synthesized 12 compounds from (dihydro)benzofuran synthons and evaluated them at hH₃R and hH₄R. Four compounds (1b, 1f, 1g, 1h) demonstrated high hH₃R affinity with pKi > 7; compound 1h was the most potent (pKi = 8.4, Ki ≈ 4.0 nM), and compound 1f exhibited the best ligand efficiency (pKi = 8.2, LE = 0.53, LLE = 5.85) [1]. BRET-based functional assays confirmed antagonist activity at hH₃R. In contrast, only one compound (2c) showed high hH₄R affinity (pKi = 7.1), indicating inherent scaffold-driven selectivity for H₃R over H₄R [1]. Subsequent profiling of LINS01 compounds at human dopamine D₂ and D₃ receptors revealed micromolar affinities (D₃R Ki = 0.3–1.5 µM for N-phenyl derivatives; D₂R Ki = 1.3–5.5 µM), establishing a >1000-fold selectivity window for H₃R over D₂/D₃ receptors [2]. The target compound, 1-(2,3-dihydro-1-benzofuran-7-yl)piperazine, is the unsubstituted parent scaffold of this entire series and serves as the essential synthetic entry point for generating N4-substituted LINS01 analogs [1].

Histamine H₃ receptor H₃R antagonist LINS01 series Dihydrobenzofuran scaffold CNS drug discovery

Comparative Heterobicyclic Scaffold Evaluation: Dihydrobenzofuran-7-yl vs. Benzodioxin-5-yl vs. Benzodioxepin-6-yl in 5-HT₁A Antagonist Programs

Peglion et al. (1995) systematically evaluated three closely related oxygen-bearing heteroarylpiperazine scaffolds — 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine (3a), 1-(1,5-benzodioxepin-6-yl)piperazine (3b), and 1-(benzofuran-7-yl)piperazine (3c) — as templates for N4-substituted 5-HT₁A antagonists [1]. All compounds across the series exhibited high 5-HT₁A affinity (pKi range: 8.10–9.35), and the majority behaved as antagonists in vivo, blocking 8-OH-DPAT-induced hypothermia. Notably, six N4-substituted compounds (8, 10, 11, 14, 25, 37) demonstrated >10-fold in vitro selectivity for 5-HT₁A over α₁-adrenergic receptors; compound 14 (S 15535, derived from the benzodioxin scaffold) achieved an optimal profile with pKi = 8.75, 81-fold selectivity over α₁-adrenergic, and 195-fold selectivity over dopamine D₂ receptors [1]. The dihydrobenzofuran-7-yl scaffold (represented by the target compound as the parent) occupies a distinct position in this SAR landscape: its monocyclic oxygen heterocycle, five-membered saturated ring, and altered oxygen lone-pair orientation differentiate it from the six-membered benzodioxin and seven-membered benzodioxepin systems. Direct binding data for the dihydrobenzofuran-7-yl scaffold at 5-HT₁A versus α₁-adrenergic and D₂ receptors have not been published, representing a critical data gap for comparative procurement decisions [2].

5-HT₁A antagonist Postsynaptic 5-HT₁A Arylpiperazine selectivity α₁-Adrenoceptor Dopamine D₂

Physicochemical Differentiation: Computed LogP, PSA, and Implications for CNS Penetration and Formulation

The target compound has a computed LogP of 1.42 and a polar surface area (PSA) of 24.5 Ų [1]. These values position it within the favorable range for CNS penetration according to established drug-likeness guidelines (CNS MPO score criteria: PSA < 70 Ų, LogP 1–4). The saturated 2,3-dihydrobenzofuran ring contributes to a moderately lower LogP compared to the fully aromatic benzofuran analog (estimated LogP difference of approximately +0.3 to +0.5 log units for the unsaturated form, based on the incremental contribution of sp² vs. sp³ carbons in the ring system). The low PSA (24.5 Ų) is considerably below the threshold of 60–70 Ų associated with poor brain penetration and is primarily attributable to the single oxygen atom in the dihydrofuran ring and the two piperazine nitrogens [1]. Caccia et al. (1985) determined that pKa values vary little across 1-arylpiperazine derivatives, with LogP values ranging from <1 to approximately 2 for the most lipophilic analogs in the series [2], confirming that the target compound's moderate lipophilicity is characteristic of this scaffold class and supports passive blood-brain barrier permeation.

Physicochemical properties LogP Polar surface area CNS drug design Lipophilicity

Dihydrobenzofuran-7-yl-Piperazine as a Modular Intermediate for Diversification into Polypharmacology Agents Targeting H₃R, Cholinesterases, and D₂/D₃ Receptors

The dihydrobenzofuran-7-yl-piperazine scaffold has been validated as a platform for developing multi-target ligands. The LINS01 series has been profiled beyond H₃R/H₄R to include cholinesterase inhibition and dopamine receptor binding. In a 2022 enzymatic study, 16 LINS01 compounds were evaluated against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE); compounds 2d and 2e were the most potent dual inhibitors (IC₅₀ = 13.2–33.9 µM) acting through a competitive mechanism [1]. Molecular docking indicated that the allylpiperazine and dihydrobenzofuran motifs are critical for π-interactions with key tryptophan residues in both H₃R and cholinesterase enzymes [1]. Additionally, the LINS01 series showed micromolar affinity at D₂R and D₃R, with N-phenyl derivatives achieving Ki values of 0.3–1.5 µM at D₃R with some selectivity over D₂R (Ki = 1.3–5.5 µM) [2]. This multi-target profile is scaffold-dependent: the dihydrobenzofuran core provides a geometry that simultaneously allows favorable interactions with H₃R, cholinesterases, and dopamine receptors — a polypharmacology signature not reported for the benzodioxin or benzodioxepin arylpiperazine series, which have been predominantly optimized for 5-HT₁A selectivity [3]. Furthermore, the LINS01 series has shown therapeutic potential as antineoplastic agents in triple-negative breast cancer models through H₃R antagonism, with both in vitro and in vivo validation [4].

Polypharmacology Cholinesterase inhibition H₃R antagonist D₂/D₃ receptor Multi-target drug design

Supplier-Grade Purity and Quality Documentation: Procurement-Ready Characterization Against Research-Grade Benchmarks

The target compound (CAS 98205-73-3) is commercially available from multiple suppliers at standard research-grade purity. Bidepharm (毕得医药) lists the compound under catalog number BD634627 with a standard purity of 97% and provides batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . The molecular identity is confirmed by the InChI Key LYYMQFBSALARPF-UHFFFAOYSA-N, canonical SMILES C1COC2=C1C=CC=C2N3CCNCC3, and molecular weight of 204.27 g/mol [1]. This level of analytical characterization ensures batch-to-batch reproducibility for SAR studies and pharmacological assays. In contrast, closely related analogs such as 1-(benzofuran-7-yl)piperazine (CAS 98224-26-1) and 1-(5-fluoro-2,3-dihydrobenzofuran-7-yl)piperazine (CAS 146723-90-2) may have different purity specifications and more limited analytical documentation depending on the supplier, introducing variability into comparative studies.

Chemical procurement Purity specification Quality control Analytical characterization Research chemical sourcing

Optimal Research and Industrial Application Scenarios for 1-(2,3-Dihydro-1-benzofuran-7-yl)piperazine Based on Quantitative Evidence


Histamine H₃ Receptor (H₃R) Antagonist Lead Discovery and LINS01 Series Expansion

This compound is the mandatory synthetic precursor for constructing dihydrobenzofuranyl-piperazine-based H₃R antagonists of the LINS01 series. N4-substitution (e.g., allyl, phenyl, benzyl, or carboxamide groups) on this scaffold has yielded compounds with hH₃R pKi values up to 8.4 (Ki ≈ 4.0 nM) and confirmed antagonist activity in BRET-based Gαi functional assays [1]. The scaffold intrinsically favors H₃R over H₄R, with only one compound in the published series showing significant H₄R affinity (pKi = 7.1) [1]. Procurement of the parent compound enables systematic exploration of N4-substituent SAR for H₃R affinity optimization, functional selectivity, and ligand efficiency metrics (LE up to 0.53, LLE up to 5.85) [1].

Multi-Target CNS Polypharmacology: Combined H₃R Antagonism with Cholinesterase Inhibition and Dopamine Receptor Modulation

The LINS01 series built on this scaffold has demonstrated validated polypharmacology encompassing H₃R antagonism (pKi > 7), dual cholinesterase inhibition (AChE/BChE IC₅₀ = 13.2–33.9 µM, competitive mechanism) [2], and micromolar dopamine D₃ receptor affinity (Ki = 0.3–1.5 µM) with selectivity over D₂R (Ki = 1.3–5.5 µM) [3]. This multi-target profile is scaffold-specific: the dihydrobenzofuran-7-yl geometry supports π-interactions with tryptophan residues conserved across H₃R and cholinesterase active sites, as confirmed by molecular docking [2]. Programs pursuing single-molecule polypharmacology for Alzheimer's disease, Parkinson's disease, or schizophrenia should procure this scaffold as the starting point for multi-target lead optimization, rather than attempting to retrofit benzodioxin- or benzofuran-based 5-HT₁A-optimized scaffolds that lack equivalent multi-target validation.

Novel Intellectual Property Generation in the Arylpiperazine Chemical Space

The extensively patented benzodioxin-5-yl-piperazine and benzofuran-7-yl-piperazine scaffolds (including clinical candidates such as S 15535, eltopiprazole, and flesinoxan) represent crowded intellectual property space for 5-HT₁A-targeted therapeutics [4]. The dihydrobenzofuran-7-yl-piperazine scaffold is structurally distinct and has been comparatively underexplored, with the LINS01 series representing the most comprehensive published characterization [1]. This scaffold offers a strategically advantageous entry point for generating composition-of-matter patents on novel N4-substituted derivatives, particularly those targeting H₃R, H₃R/cholinesterase, or H₃R/dopamine receptor polypharmacology. The documented in vivo antitumor activity of LINS01 compounds in triple-negative breast cancer models further expands the patentable therapeutic indications beyond CNS disorders [5].

CNS Penetrant Probe Molecule Design with Favorable Physicochemical Starting Properties

With a computed LogP of 1.42, PSA of 24.5 Ų, and molecular weight of 204.27 g/mol [6], the target compound occupies an attractive position within CNS drug-likeness space. The low PSA is well below the 60–70 Ų threshold associated with poor brain penetration, and the moderate LogP balances passive permeability with aqueous solubility [6]. The saturated dihydrofuran ring may confer greater metabolic stability compared to the fully aromatic benzofuran analog by reducing susceptibility to CYP450-mediated oxidative metabolism at the furan ring [7]. For CNS probe development programs that require a well-characterized, synthetically tractable arylpiperazine scaffold with favorable predicted brain exposure, this compound provides a quantitatively justified starting point. Procurement should be prioritized over higher-LogP or higher-PSA alternatives when CNS penetration is a critical project requirement.

Quote Request

Request a Quote for 1-(2,3-Dihydro-1-benzofuran-7-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.